![molecular formula C10H11NO4 B1630485 2-(4-Nitrophenyl)butyric acid CAS No. 7463-53-8](/img/structure/B1630485.png)
2-(4-Nitrophenyl)butyric acid
Overview
Description
2-(4-Nitrophenyl)butyric acid is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .
Synthesis Analysis
The synthesis of 2-(4-nitrophenyl)butyric acid can be achieved using α-phenylbutyronitrile as the starting material. The process involves producing 2-(4-nitrophenyl)butyronitrile through a nitration reaction, followed by a hydrolysis reaction to produce 2-(4-nitrophenyl)butyric acid . A more efficient method for synthesizing this compound has been developed, which involves introducing bacillus subtilis during the hydrolysis of the cyano-group. This method replaces the traditional condition of hydrolysis by sulfuric acid, optimizes the reaction scheme, and greatly improves the reaction yield .Chemical Reactions Analysis
The continuous hydrogenation of 2-(4-nitrophenyl)butyric acid has been studied in a micropacked-bed reactor . The reaction involves the interaction of gaseous and liquid reactants on a solid catalyst. The reaction proceeds through the dual-site molecular adsorption of the reactants, and 2-(4-nitrophenyl)butyric acid can be reduced to 2-(4-aminophenyl)butyric acid either by generating a hydroxylamine intermediate or through direct reduction .Scientific Research Applications
Chemical Synthesis
2-(4-Nitrophenyl)butyric acid is used in the synthesis of various chemical compounds . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Medical Intermediates
This compound is an intermediate for synthesizing indobufen . Indobufen is an anti-platelet aggregation drug with anticoagulation effects. It also has effects of relaxing blood vessels, inhibiting the expression and activity of monocyte tissue factor, resisting renal fibrosis, and more .
Synthesis of Indobufen
A method for synthesizing an indobufen intermediate 2-(4-nitrophenyl)butyric acid has been developed . This method optimizes the reaction scheme, greatly improves the reaction yield, reduces the danger of reaction, and does not increase the production cost by recycling the reaction catalyst .
Hydrogenation Studies
Continuous hydrogenation of 2-(4-nitrophenyl)butyric acid has been studied in a micropacked-bed reactor . This research contributes to addressing technical challenges in multiphase reactions and potential safety issues .
Esterase Activity Studies
2-(4-Nitrophenyl)butyric acid is used as a substrate for esterase activity in monocyte-derived macrophage cell line in response to polyethylene .
6. Phospholipase A and Cutinase Activity Studies This compound is used as a substrate for mycobacterial phospholipase A and mycobacterial cutinase activity .
Carboxylesterase Studies
2-(4-Nitrophenyl)butyric acid is used to determine the effect of buffers and solvents on human carboxylesterase .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound consists of butyric acid chains esterified with 4-nitrophenol groups . In enzyme assays, it is used as a substrate to measure esterase and lipase activity . When these enzymes cleave the ester bond, the nitrophenol group is released, causing a color change from yellow to orange .
Biochemical Pathways
It is known that the compound is used in enzyme assays to measure the activity of esterases and lipases . These enzymes play crucial roles in various biochemical pathways, including lipid metabolism.
Result of Action
It is known that the compound is used in enzyme assays to measure the activity of esterases and lipases . The cleavage of the ester bond in this compound by these enzymes results in the release of the nitrophenol group, causing a color change from yellow to orange .
Action Environment
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound . It is also advised to use this compound only outdoors or in a well-ventilated area .
Future Directions
Given that 2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents , it is likely that future research will continue to focus on optimizing its synthesis and exploring its potential applications in medical and pharmaceutical contexts .
properties
IUPAC Name |
2-(4-nitrophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNOMBPRQVJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033429 | |
Record name | 2-(4-Nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)butyric acid | |
CAS RN |
7463-53-8, 46406-87-5 | |
Record name | α-Ethyl-4-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 2-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7463-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7463-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC23310 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-nitrophenyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.